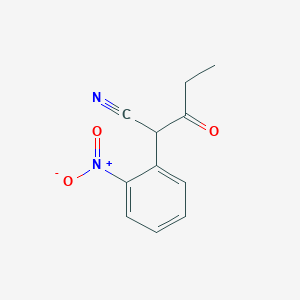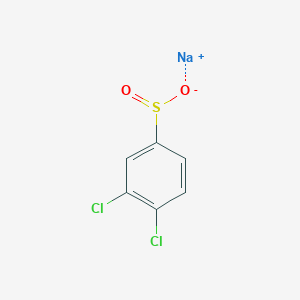![molecular formula C10H15N B13178422 2-{Spiro[2.5]octan-6-yl}acetonitrile](/img/structure/B13178422.png)
2-{Spiro[2.5]octan-6-yl}acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{Spiro[2.5]octan-6-yl}acetonitrile is a chemical compound with the molecular formula C10H15N and a molecular weight of 149.23 g/mol It features a spirocyclic structure, which is a unique arrangement where two rings share a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Spiro[2.5]octan-6-yl}acetonitrile typically involves the reaction of spiro[2.5]octane with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-{Spiro[2.5]octan-6-yl}acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically employed.
Substitution: Reagents such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
2-{Spiro[2.5]octan-6-yl}acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-{Spiro[2.5]octan-6-yl}acetonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, leading to the formation of different products. The spirocyclic structure also contributes to its unique reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[2.5]octane: The parent compound without the nitrile group.
Spiro[2.5]octan-6-ylamine: A reduced derivative of 2-{Spiro[2.5]octan-6-yl}acetonitrile.
Spiro[2.5]octan-6-ylmethanol: An alcohol derivative of the compound.
Uniqueness
This compound is unique due to its spirocyclic structure combined with a nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C10H15N |
|---|---|
Poids moléculaire |
149.23 g/mol |
Nom IUPAC |
2-spiro[2.5]octan-6-ylacetonitrile |
InChI |
InChI=1S/C10H15N/c11-8-3-9-1-4-10(5-2-9)6-7-10/h9H,1-7H2 |
Clé InChI |
HLJFRPQUNVCRDN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1CC#N)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


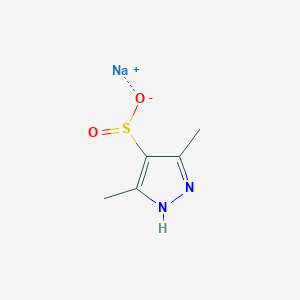

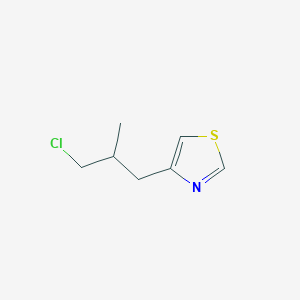
![1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine](/img/structure/B13178361.png)
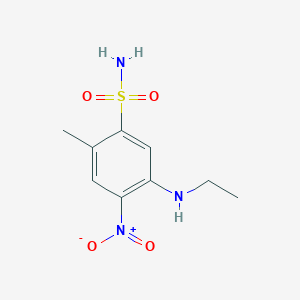
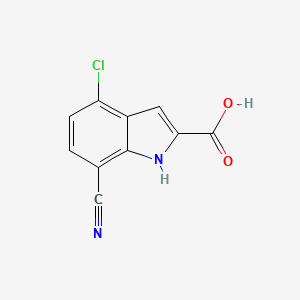

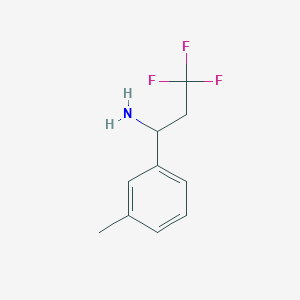


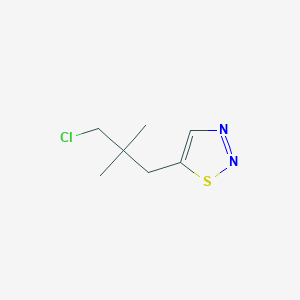
amine](/img/structure/B13178404.png)
